molecular formula C7H4ClF3N2O B8607955 1-(2-Amino-5-chloropyridin-3-yl)-2,2,2-trifluoroethanone

1-(2-Amino-5-chloropyridin-3-yl)-2,2,2-trifluoroethanone

Cat. No. B8607955
M. Wt: 224.57 g/mol
InChI Key: RSRWKUYAHWGPMV-UHFFFAOYSA-N
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Patent
US08314094B2

Procedure details

N-(5-chloro-2-pyridinyl)-2,2-dimethylpropanamide (20.0 g, 94.0 mmol) and TMEDA (12.0 g, 103 mmol) were dissolved in t-butyl methyl ether (150 mL), and while stirring the reaction solution at −20° C., n-butyl lithium (2.66 M hexane solution, 88.3 mL) was added dropwise thereto. After stirring the reaction solution at 0° C. for 2 hours, the solution was cooled to −78° C. and ethyl trifluoroacetate (16.8 mL, 140 mmol) was added thereto. The temperature of the reaction solution was raised to 0° C. and the solution was stirred for 3 hours. Then, water and 2 N hydrochloric acid were sequentially added, and the pH of the reaction solution was adjusted to about 9. After the solution was diluted with ethyl acetate, the organic layer was separated and the solvent was evaporated under reduced pressure. To the residue, acetic acid (60 mL), concentrated hydrochloric acid (20 mL) and water (40 mL) were added, and the solution was stirred for 10 hours under heating at 100° C. After the solution was cooled to room temperature, the resulting solid was collected by filtration and washed with ethyl acetate. The obtained solid and sodium acetate (7.64 g) were mixed in water (15 mL) and t-butyl methyl ether (70 mL), and the solution was stirred at room temperature for 30 minutes. The solution was diluted with ethyl acetate, which was then washed with water and saturated brine, and dried over magnesium sulfate. After the drying agent was removed by filtration, the solvent was evaporated under reduced pressure, whereby the objective compound (10.1 g, 47.8%) was obtained as a yellow solid.
Quantity
20 g
Type
reactant
Reaction Step One
Name
Quantity
12 g
Type
reactant
Reaction Step One
Quantity
150 mL
Type
solvent
Reaction Step One
Quantity
88.3 mL
Type
reactant
Reaction Step Two
Quantity
16.8 mL
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[CH:3]=[CH:4][C:5]([NH:8]C(=O)C(C)(C)C)=[N:6][CH:7]=1.CN(CCN(C)C)C.C([Li])CCC.[F:28][C:29]([F:36])([F:35])[C:30](OCC)=[O:31].Cl>COC(C)(C)C.C(OCC)(=O)C.O>[NH2:8][C:5]1[C:4]([C:30](=[O:31])[C:29]([F:36])([F:35])[F:28])=[CH:3][C:2]([Cl:1])=[CH:7][N:6]=1

Inputs

Step One
Name
Quantity
20 g
Type
reactant
Smiles
ClC=1C=CC(=NC1)NC(C(C)(C)C)=O
Name
Quantity
12 g
Type
reactant
Smiles
CN(C)CCN(C)C
Name
Quantity
150 mL
Type
solvent
Smiles
COC(C)(C)C
Step Two
Name
Quantity
88.3 mL
Type
reactant
Smiles
C(CCC)[Li]
Step Three
Name
Quantity
16.8 mL
Type
reactant
Smiles
FC(C(=O)OCC)(F)F
Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)(=O)OCC
Step Five
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
-20 °C
Stirring
Type
CUSTOM
Details
while stirring the reaction solution at −20° C.
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
After stirring the reaction solution at 0° C. for 2 hours
Duration
2 h
TEMPERATURE
Type
TEMPERATURE
Details
the solution was cooled to −78° C.
TEMPERATURE
Type
TEMPERATURE
Details
The temperature of the reaction solution was raised to 0° C.
STIRRING
Type
STIRRING
Details
the solution was stirred for 3 hours
Duration
3 h
CUSTOM
Type
CUSTOM
Details
the organic layer was separated
CUSTOM
Type
CUSTOM
Details
the solvent was evaporated under reduced pressure
ADDITION
Type
ADDITION
Details
To the residue, acetic acid (60 mL), concentrated hydrochloric acid (20 mL) and water (40 mL) were added
STIRRING
Type
STIRRING
Details
the solution was stirred for 10 hours
Duration
10 h
TEMPERATURE
Type
TEMPERATURE
Details
under heating at 100° C
TEMPERATURE
Type
TEMPERATURE
Details
After the solution was cooled to room temperature
FILTRATION
Type
FILTRATION
Details
the resulting solid was collected by filtration
WASH
Type
WASH
Details
washed with ethyl acetate
ADDITION
Type
ADDITION
Details
The obtained solid and sodium acetate (7.64 g) were mixed in water (15 mL)
STIRRING
Type
STIRRING
Details
t-butyl methyl ether (70 mL), and the solution was stirred at room temperature for 30 minutes
Duration
30 min
ADDITION
Type
ADDITION
Details
The solution was diluted with ethyl acetate, which
WASH
Type
WASH
Details
was then washed with water and saturated brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over magnesium sulfate
CUSTOM
Type
CUSTOM
Details
After the drying agent was removed by filtration
CUSTOM
Type
CUSTOM
Details
the solvent was evaporated under reduced pressure, whereby the objective compound (10.1 g, 47.8%)
CUSTOM
Type
CUSTOM
Details
was obtained as a yellow solid

Outcomes

Product
Name
Type
Smiles
NC1=NC=C(C=C1C(C(F)(F)F)=O)Cl

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.